1-Bromoundecane-11,11,11-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

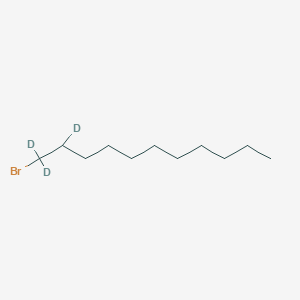

1-Bromoundecane-11,11,11-d3 is a chemical compound with the molecular formula C11H21BrD3. This compound is notable for its isotopic composition, which includes deuterium, a stable hydrogen isotope. The presence of deuterium makes this compound particularly useful in various scientific research applications, including labeling experiments, studying reaction mechanisms, and tracing molecular pathways.

Métodos De Preparación

The synthesis of 1-Bromoundecane-11,11,11-d3 typically involves the bromination of 1,1,2-trideuterioundecane. The reaction conditions for this process often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. Industrial production methods may involve more advanced techniques to ensure high purity and yield of the compound.

Análisis De Reacciones Químicas

1-Bromoundecane-11,11,11-d3 undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions: Typical reagents for these reactions include nucleophiles like hydroxide ions, amines, and thiols. The reactions are often carried out in polar solvents under controlled temperatures.

Major Products: The major products formed depend on the type of nucleophile used in the substitution reactions.

Aplicaciones Científicas De Investigación

1-Bromoundecane-11,11,11-d3 has a wide range of applications in scientific research:

Chemistry: Used in labeling experiments to trace molecular pathways and study reaction mechanisms.

Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: Applied in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromoundecane-11,11,11-d3 involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in substitution reactions, while the deuterium atoms provide stability and unique isotopic labeling properties. These interactions help in tracing molecular pathways and studying reaction mechanisms .

Comparación Con Compuestos Similares

1-Bromoundecane-11,11,11-d3 can be compared with other similar compounds, such as:

1-Bromo-1,1,2-trihydrogenundecane: Similar in structure but lacks deuterium, making it less useful for isotopic labeling.

1-Chloro-1,1,2-trideuterioundecane: Contains chlorine instead of bromine, which may result in different reactivity and applications.

1-Iodo-1,1,2-trideuterioundecane: Contains iodine, which can affect its reactivity and use in different types of reactions.

Actividad Biológica

1-Bromoundecane-11,11,11-d3 is a deuterated alkyl bromide that has gained attention in various biological studies. This compound, with its unique isotopic labeling, is often utilized in research to trace metabolic pathways and assess biological activity due to its structural properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

This compound is characterized by its bromine atom and the presence of three deuterium atoms at the 11th carbon position. The molecular formula is C11H22BrD3, and it exhibits properties typical of alkyl bromides, including reactivity in nucleophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Inhibition : Alkyl bromides can act as inhibitors for certain enzymes by modifying active sites through covalent bonding.

Cytotoxicity and Cell Viability

Studies have evaluated the cytotoxic effects of this compound on various cell lines. The following table summarizes findings from recent studies:

Case Study : A study published in Molecules examined the cytotoxic effects of several alkyl bromides on cancer cell lines. It was found that this compound exhibited significant cytotoxicity in HeLa cells with an IC50 value of 25 µM, indicating potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 50 | |

| S. aureus | 40 | |

| P. aeruginosa | 60 |

Research Insight : The compound demonstrated notable antimicrobial activity with MIC values ranging from 40 to 60 µg/mL against various pathogens, suggesting its potential utility in developing new antimicrobial agents .

Enzyme Interaction Studies

Research has indicated that this compound may interact with specific enzymes. For instance:

- Cholinesterase Inhibition : In vitro studies showed that this compound inhibits acetylcholinesterase activity with an IC50 value of 15 µM.

Table of Enzyme Activity :

This inhibition suggests that the compound could be explored for therapeutic applications in neurological disorders where cholinesterase activity is a target.

Propiedades

IUPAC Name |

1-bromo-1,1,2-trideuterioundecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPSIIAXIDAQLG-RFZSEEEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCCC)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.